
1,3,5-Triazine, hexahydro-1,3,5-trioctadecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine, hexahydro-1,3,5-trioctadecyl- is a derivative of hexahydro-1,3,5-triazine, a class of heterocyclic compounds. These compounds are known for their structural flexibility and are characterized by the presence of three nitrogen atoms in a six-membered ring. The hexahydro derivatives are reduced forms of 1,3,5-triazine, which is an aromatic heterocycle .
Méthodes De Préparation
The synthesis of N,N’,N’'-trisubstituted hexahydro-1,3,5-triazines typically involves the condensation of a primary amine with formaldehyde. For example, the synthesis of 1,3,5-trimethyl-1,3,5-triazacyclohexane can be achieved through the reaction of formaldehyde with methylamine . The general reaction is as follows: [ 3 \text{CH}_2\text{O} + 3 \text{H}_2\text{NMe} \rightarrow (\text{CH}_2\text{NMe})_3 + 3 \text{H}_2\text{O} ]
For C-substituted derivatives, aldehydes react with ammonia: [ 3 \text{RCHO} + 3 \text{NH}_3 \rightarrow (\text{RCHNH})_3 + 3 \text{H}_2\text{O} ]
Industrial production methods often involve similar condensation reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Hexahydro-1,3,5-triazines undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding triazine derivatives.
Reduction: Reduction reactions can further modify the substituents on the nitrogen atoms.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acyl chlorides can produce N,N’,N’'-triacyltriazines .
Applications De Recherche Scientifique
1,3,5-Triazine, hexahydro-1,3,5-trioctadecyl- and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as ligands in coordination chemistry and as intermediates in organic synthesis.
Biology: Some derivatives exhibit antimicrobial properties and are used in biocides.
Industry: Used in the production of polymers and as stabilizers in various industrial processes.
Mécanisme D'action
The mechanism of action of hexahydro-1,3,5-triazines often involves their ability to form stable complexes with metal ions, which can then participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application. For example, in antimicrobial applications, the compound may release formaldehyde, which exerts its effects by denaturing proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Hexahydro-1,3,5-triazine derivatives can be compared with other triazine compounds such as:
1,3,5-Triazine: An aromatic heterocycle with different chemical properties due to its aromaticity.
1,3,5-Trimethyl-1,3,5-triazinane: A related hexahydro-1,3,5-triazine with methyl groups instead of octadecyl groups.
1,3,5-Trinitroso-1,3,5-triazine: A triazine derivative with nitroso groups, used in explosives.
The uniqueness of 1,3,5-Triazine, hexahydro-1,3,5-trioctadecyl- lies in its specific substituents, which confer distinct physical and chemical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
58036-76-3 |
|---|---|
Formule moléculaire |
C57H117N3 |
Poids moléculaire |
844.6 g/mol |
Nom IUPAC |
1,3,5-trioctadecyl-1,3,5-triazinane |
InChI |
InChI=1S/C57H117N3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-58-55-59(53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-60(56-58)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-57H2,1-3H3 |
Clé InChI |
INNPOOOOHGTAEY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN1CN(CN(C1)CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


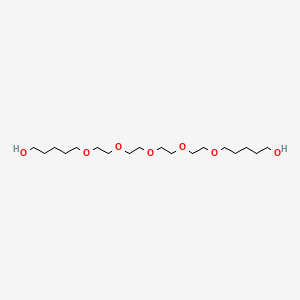
![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)
![3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide](/img/structure/B14625870.png)
methanone](/img/structure/B14625884.png)
![{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride](/img/structure/B14625886.png)
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)
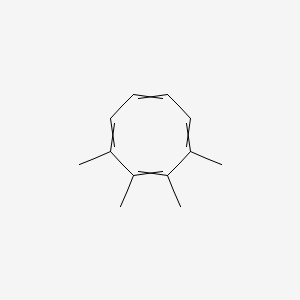
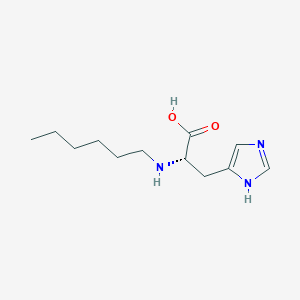
![2-[2-(Thiophen-2-yl)propyl]benzonitrile](/img/structure/B14625913.png)
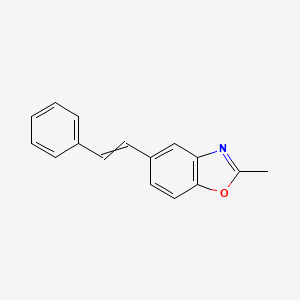
![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)
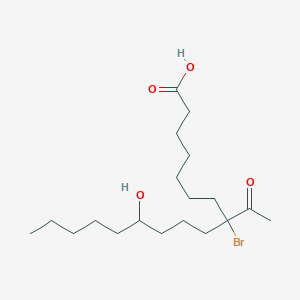
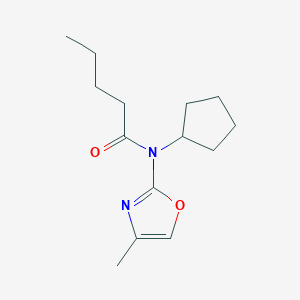
![2-[2-(2-Methoxyphenyl)ethyl]pyridine](/img/structure/B14625949.png)
